molecular formula C11H15ClN2 B2865558 1-(3-Chloro-2-methylphenyl)piperazine CAS No. 54711-70-5

1-(3-Chloro-2-methylphenyl)piperazine

Cat. No. B2865558
CAS RN: 54711-70-5
M. Wt: 210.71
InChI Key: XSWFFTOMNHATMS-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)piperazine is a derivative of piperazine . It is also known as meta-Chlorophenylpiperazine (mCPP) and is the major metabolite of Trazodone, Nefazodone, and Etoperidone . mCPP has stimulant and hallucinogenic properties .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 1-(3-Chloro-2-methylphenyl)piperazine is C10H13ClN2 . The molecular weight is 196.677 .


Chemical Reactions Analysis

Piperazine derivatives have been synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine and its derivatives are pivotal in the synthesis of various pharmaceutical compounds. The compound “1-(3-Chloro-2-methylphenyl)piperazine” can be utilized in the synthesis of chiral piperazines, which are important intermediates in the production of drugs . These chiral piperazines can be synthesized through reactions involving protected 1,2-diamines with sulfonium salts under basic conditions, leading to a range of biologically active molecules.

Neuroscience Research

In neuroscience, piperazine derivatives play a significant role as they form the backbone of several psychoactive drugs. The structural motif of piperazine is found in medications that exhibit anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . “1-(3-Chloro-2-methylphenyl)piperazine” could potentially be modified to develop new central nervous system agents.

Pharmacological Applications

The pharmacological profile of piperazine derivatives makes them suitable for inclusion in drugs that target a variety of conditions. Piperazine structures are commonly found in drugs like trimetazidine and ranolazine, which are used for treating heart-related ailments, as well as in antiretroviral drugs like indinavir . The compound could be explored for similar pharmacological applications.

Biochemical Research

In biochemical research, “1-(3-Chloro-2-methylphenyl)piperazine” can be employed in the study of enzyme inhibitors. For instance, derivatives of this compound have been analyzed for their effectiveness in inhibiting urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . This has implications for the treatment of diseases caused by urease-producing bacteria.

Medicinal Chemistry

In medicinal chemistry, the introduction of the “1-(3-Chloro-2-methylphenyl)piperazine” moiety into drug candidates can improve their pharmacokinetic profiles. This includes enhancing water solubility and bioavailability, which are crucial for drug efficacy . Research into this compound could lead to the development of new drugs with improved therapeutic profiles.

Agricultural Chemistry

While the direct applications of “1-(3-Chloro-2-methylphenyl)piperazine” in agriculture are not extensively documented, piperazine derivatives are known to play a role in the synthesis of agrochemicals. The compound could be investigated for its potential use in developing new pesticides or herbicides that are more effective and environmentally friendly .

Material Science

Piperazine derivatives are also relevant in material science, particularly in the development of novel materials with specific properties. “1-(3-Chloro-2-methylphenyl)piperazine” could be used as a precursor for the synthesis of organic compounds that form part of advanced materials, such as smart polymers or conductive materials .

Analytical Chemistry

In analytical chemistry, “1-(3-Chloro-2-methylphenyl)piperazine” can be used as a standard or reference compound in chromatographic methods for the identification and quantification of similar structures in complex mixtures . This is essential for quality control and assurance in pharmaceutical manufacturing.

Safety and Hazards

1-(3-Chloro-2-methylphenyl)piperazine can cause skin irritation and serious eye damage. It is also harmful if swallowed or in contact with skin . It is advised to wash thoroughly after handling and avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c1-9-10(12)3-2-4-11(9)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWFFTOMNHATMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-2-methylphenyl)piperazine

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-chloro-2-methylaniline (21.6 g, 0.15 mol) in n-butanol (200 ml) was added bis(2-chloroethyl)amine hydrochloride (30 g, 0.17 mol) at room temperature and allowed to refluxed temperature for 2 days. After cooled to room temperature Na2CO3 (9 g, 0.08 mol) was added and then reaction mixture was refluxed 30 min. The resulting mixture was filtered with n-butanol (100 ml) and collected solid was dried under reduced pressure to be obtained title compound (24.8 g, 81%) as white solid.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Yield
81%

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-chloro-2-methylaniline (compound 26, 21.6 g, 0.15 mol) in n-butanol (200 ml) was added bis(2-chloroethyl)amine hydrochloride (compound 27, 30 g, 0.17 mol) at room temperature and allowed to refluxed temperature for 2 days. After cooled to room temperature Na2CO3 (9 g, 0.08 mol) was added and then reaction mixture was refluxed 30 min. The resulting mixture was filtered with n-butanol (100 ml) and collected solid was dried under reduced pressure to be obtained title compound (24.8 g, 81%) as a white solid.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Yield
81%

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